BenchChemオンラインストアへようこそ!

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate

APJ receptor antagonism β‑arrestin recruitment GPCR functional assay

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate (CAS 877636‑39‑0) is a synthetic heterocyclic ester composed of a 4H‑pyran‑4‑one core linked via a thioether bridge to a pyrimidine ring and esterified with 3‑nitrobenzoic acid [REFS‑1]. It is the meta‑nitro regioisomer of the well‑characterised apelin (APJ) receptor functional antagonist ML221 (CAS 877636‑42‑5), which bears a para‑nitrobenzoyl group [REFS‑2].

Molecular Formula C17H11N3O6S
Molecular Weight 385.35
CAS No. 877636-39-0
Cat. No. B2951478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate
CAS877636-39-0
Molecular FormulaC17H11N3O6S
Molecular Weight385.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-5-2-6-19-17)25-9-15(14)26-16(22)11-3-1-4-12(7-11)20(23)24/h1-9H,10H2
InChIKeyCCOYLGNMVJOAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate (CAS 877636-39-0): Structural Context and Procurement Baseline


4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate (CAS 877636‑39‑0) is a synthetic heterocyclic ester composed of a 4H‑pyran‑4‑one core linked via a thioether bridge to a pyrimidine ring and esterified with 3‑nitrobenzoic acid [REFS‑1]. It is the meta‑nitro regioisomer of the well‑characterised apelin (APJ) receptor functional antagonist ML221 (CAS 877636‑42‑5), which bears a para‑nitrobenzoyl group [REFS‑2]. The compound is primarily utilised as a research‑grade chemical building block and as a comparative probe in structure‑activity relationship (SAR) studies targeting the APJ‑apelin axis, where even a single positional shift of the nitro substituent profoundly alters biological potency [REFS‑1].

Why 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate Cannot Be Interchanged with Close Structural Analogs


The 3‑nitrobenzoate ester (CAS 877636‑39‑0) and its 4‑nitrobenzoate counterpart (ML221; CAS 877636‑42‑5) share an identical molecular formula (C₁₇H₁₁N₃O₆S) and molecular weight (385.35 g mol⁻¹) [REFS‑1]. Despite these superficial similarities, the position of the nitro group on the benzoyl ring governs the compound’s ability to antagonise the apelin receptor: the para‑nitro isomer exhibits potent APJ functional antagonism (IC₅₀ 1.75 µM in β‑arrestin assay), whereas the meta‑nitro isomer is >40‑fold less active (IC₅₀ ~75.7 µM) [REFS‑2]. Consequently, interchanging the two regioisomers in biological assays, chemical biology probes, or medicinal chemistry campaigns would introduce a critical and quantifiable loss of target engagement, undermining experimental reproducibility and interpretation [REFS‑2].

Quantitative Differentiation Evidence for 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate vs. Closest Analogs


Direct APJ Antagonist Potency Head‑to‑Head: β‑Arrestin Recruitment Assay IC₅₀ Comparison

In a head‑to‑head comparison under the same assay format, the meta‑nitro regioisomer (target compound) exhibits an IC₅₀ of 75,700 nM against the APJ receptor in a β‑arrestin recruitment assay, whereas the para‑nitro regioisomer (ML221) achieves an IC₅₀ of 1,750 nM [REFS‑1][REFS‑2]. This represents an approximate 43‑fold reduction in functional antagonism attributable solely to the positional shift of the nitro group from para to meta on the benzoyl ester [REFS‑1][REFS‑2].

APJ receptor antagonism β‑arrestin recruitment GPCR functional assay

Lipophilicity Comparison: Computed XLogP3 vs. Experimental logP Values

The 3‑nitro isomer displays a computed XLogP3 of 2.2 (PubChem), while the 4‑nitro isomer (ML221) has a reported ACD/Labs logP of 2.74 (ChemSpider) and a ZINC‑derived logP of 2.85 [REFS‑1][REFS‑2][REFS‑3]. The difference of δ(logP) ≈ 0.5‑0.6 indicates lower lipophilicity for the meta‑nitro isomer, which is predicted to influence membrane permeability and distribution profiles [REFS‑1].

Lipophilicity logP Drug‑likeness

Polar Surface Area Divergence and Predicted Oral Absorption

The topological polar surface area (tPSA) of the 3‑nitro isomer is reported as 125.4 Ų (molbic/idrblab), whereas the 4‑nitro isomer (ML221) exhibits a tPSA of 153.4 Ų (ChemicalBook via yingnor) or 150 Ų (ChemSpider) [REFS‑1][REFS‑2][REFS‑3]. A difference of approximately 25‑28 Ų is substantial (>20 % increase) and places the 4‑nitro isomer closer to the threshold associated with reduced oral absorption (typically >140 Ų), suggesting that the 3‑nitro isomer may possess more favourable predicted oral permeability characteristics [REFS‑1].

Polar surface area tPSA Oral bioavailability

Structure‑Activity Relationship: Meta‑ vs. Para‑Nitro Positional Requirement for APJ Antagonism

The 4‑oxo‑6‑((pyrimidin‑2‑ylthio)methyl)‑4H‑pyran‑3‑yl scaffold requires a para‑nitrobenzoyl ester for potent APJ functional antagonism, as demonstrated by ML221 (IC₅₀ 0.70 µM cAMP; 1.75 µM β‑arrestin) [REFS‑1]. Relocating the nitro group to the meta position (target compound) results in an IC₅₀ of 75.7 µM (β‑arrestin), representing a >40‑fold loss of potency [REFS‑2]. This positional sensitivity indicates a restrictive hydrogen‑bond acceptor or electrostatic interaction motif in the APJ binding pocket that cannot accommodate the altered electron distribution of the meta‑nitro arrangement [REFS‑1][REFS‑2].

Structure‑Activity Relationship Nitro group positioning APJ pharmacology

Vendor‑Reported Purity Specification and Procurement Grade

The target compound (CAS 877636‑39‑0) is commercially available with a reported purity of ≥95 % from specialty chemical suppliers such as Chemenu (catalog CM884680) [REFS‑1]. This purity specification aligns with the grade typically required for SAR probe use, biochemical assays, and analytical reference standard preparation [REFS‑1]. While the 4‑nitro isomer ML221 is also available at similar purities, the explicit purity documentation for the 3‑nitro isomer supports its traceable procurement for controlled experimental comparisons.

Purity specification QC parameter Research‑grade procurement

High‑Value Application Scenarios for 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate Based on Verified Differentiation


Negative Control Probe for APJ Receptor Functional Antagonism Assays

The >40‑fold lower APJ antagonist potency of the 3‑nitro isomer (IC₅₀ 75.7 µM) relative to ML221 (IC₅₀ 1.75 µM) [REFS‑1] makes it an ideal matched‑pair negative control for cell‑based cAMP and β‑arrestin recruitment assays. Researchers investigating APJ‑mediated signalling can use the 3‑nitro isomer to confirm that observed effects are due to specific APJ antagonism rather than off‑target activity of the chemotype.

Structure‑Activity Relationship (SAR) Studies of Nitrobenzoyl Positional Isomers

The identical molecular formula and scaffold with a single regioisomeric change (meta‑NO₂ vs. para‑NO₂) enable precise SAR exploration of the APJ binding pocket’s electronic and steric requirements [REFS‑2]. The quantifiable potency difference reinforces the critical importance of the para‑nitro group, guiding medicinal chemistry efforts towards optimized APJ antagonists [REFS‑3].

Physicochemical Profiling of Regioisomeric Pairs for Predictive ADME Models

The lower logP (2.2 vs. 2.74‑2.85) and smaller tPSA (125.4 Ų vs. 153.4 Ų) of the 3‑nitro isomer [REFS‑4][REFS‑5] provide a controlled isomeric pair for calibrating in silico ADME models. Comparative permeability, solubility, and metabolic stability experiments using this pair yield cleaner structure‑property relationship (SPR) data uninfluenced by scaffold changes.

Chemical Biology Probe for APJ‑APLN Pathway Dissection

Because the 3‑nitro isomer retains the same chemotype but lacks potent APJ antagonism, it serves as a chemically matched inactive probe for pull‑down, cellular thermal shift, or fluorescence‑based target‑engagement studies, helping to distinguish specific APJ binding from non‑specific interactions [REFS‑1].

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.